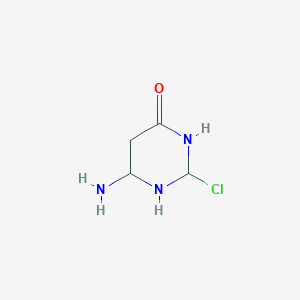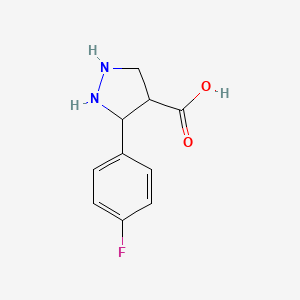
3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chemical compound with the empirical formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid typically involves the protection of the morpholine nitrogen with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve more scalable processes, but specific details are often proprietary .
Análisis De Reacciones Químicas
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules .
Comparación Con Compuestos Similares
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can be compared with similar compounds such as:
4-Boc-morpholine-3-carboxylic acid: Lacks the dimethyl groups, making it less sterically hindered.
6,6-Dimethyl-morpholine-3-carboxylic acid: Lacks the Boc protection, making it more reactive.
Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid: Has a different core structure, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C12H20NO5- |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1 |
Clave InChI |
AAEZKWUAXIQWAS-UHFFFAOYSA-M |
SMILES canónico |
CC1(CN(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)




![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)



![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)


![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
